molecular formula C15H21Cl3N2O2S B12185551 2,4,5-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

2,4,5-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

Cat. No.: B12185551
M. Wt: 399.8 g/mol
InChI Key: DBLKMQJQCVZZAR-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple stepsThe final step involves the attachment of the 2,2,6,6-tetramethylpiperidin-4-yl group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The precise conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, sulfoxides, and sulfones, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,4,5-Trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4,5-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide lies in its combination of chlorine atoms, sulfonamide group, and the bulky piperidinyl group

Properties

Molecular Formula

C15H21Cl3N2O2S

Molecular Weight

399.8 g/mol

IUPAC Name

2,4,5-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C15H21Cl3N2O2S/c1-14(2)7-9(8-15(3,4)20-14)19-23(21,22)13-6-11(17)10(16)5-12(13)18/h5-6,9,19-20H,7-8H2,1-4H3

InChI Key

DBLKMQJQCVZZAR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C

Origin of Product

United States

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